

Preclinical Antitumor Activity of (Z)-SU14813: A Technical Overview

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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B10752453

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(Z)-SU14813, a potent oral, multi-targeted receptor tyrosine kinase inhibitor (TKI), has demonstrated significant preclinical antiangiogenic and antitumor activity. This small molecule targets key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and Fms-like Tyrosine Kinase 3 (FLT3).^{[1][2][3]} This technical guide provides an in-depth summary of the preclinical data, experimental methodologies, and an overview of the signaling pathways modulated by **(Z)-SU14813**.

Data Presentation

Biochemical and Cellular Activity

(Z)-SU14813 exhibits potent inhibitory activity against a range of RTKs in both biochemical and cellular assays. The IC₅₀ values, representing the concentration of the inhibitor required to reduce the activity of a target by 50%, are summarized below.

Target Kinase	Biochemical IC50 (μmol/L)	Cellular IC50 (nM)	Cell Line/System
VEGFR-1	0.002[1]	-	Cell-free assay[4]
VEGFR-2	0.05[1]	5.2	Porcine Aortic Endothelial Cells[5]
PDGFR-β	-	9.9	Porcine Aortic Endothelial Cells[5]
KIT	-	11.2	Porcine Aortic Endothelial Cells[5]
FLT3	-	-	-
FMS/CSF1R	-	-	Transfected NIH 3T3 cells[1]

In cellular assays, **(Z)-SU14813** effectively inhibited ligand-dependent phosphorylation of VEGFR-2, PDGFR-β, KIT, and FLT3-ITD (internal tandem duplication) in various cell lines.[1][5] Notably, it did not significantly inhibit the Epidermal Growth Factor Receptor (EGFR), a non-target RTK, highlighting its target specificity.[1]

In Vivo Antitumor Efficacy

The antitumor activity of **(Z)-SU14813** was evaluated in several subcutaneous xenograft models. The compound demonstrated dose-dependent tumor growth inhibition, and in some cases, tumor regression.

Tumor Model	Cell Line	Treatment (mg/kg, BID)	Tumor Growth Inhibition (%)	Outcome
Lewis Lung Carcinoma (Murine)	LLC	10	25	-
40	48	-		
80	55	-		
120	63	-		
Renal Cell Carcinoma (Human)	786-O	-	-	Regression[1]
Acute Myelogenous Leukemia (Human)	MV4;11	-	-	Regression[1]
Colon Adenocarcinoma (Human)	Colo205	-	-	Growth Arrest[1]
Glioma (Rat)	C6	-	-	Growth Delay[1]
Lung Carcinoma (Human)	MV522	-	-	Growth Delay[1]

Furthermore, in a bone marrow-engrafted acute myelogenous leukemia (AML) model using MV4;11 cells, **(Z)-SU14813** demonstrated a significant survival benefit.[1] When combined with docetaxel in a docetaxel-resistant murine Lewis Lung Carcinoma model, **(Z)-SU14813** significantly enhanced the inhibition of primary tumor growth and improved the survival of tumor-bearing mice compared to either agent alone.[1][2]

Experimental Protocols

Biochemical Kinase Assays

The half-maximal inhibitory concentration (IC₅₀) of **(Z)-SU14813** against various receptor tyrosine kinases was determined using biochemical assays. These assays utilized glutathione S-transferase fusion proteins that contained the complete cytoplasmic domains of the target RTKs. The methodology for determining the biochemical IC₅₀ values was previously described in other studies.[\[1\]](#)

Cellular Receptor Phosphorylation Assays

To assess the ability of **(Z)-SU14813** to inhibit RTK phosphorylation within a cellular context, various cell lines were employed. These included transfected NIH 3T3 cells expressing specific RTKs, as well as tumor cell lines endogenously expressing the target receptors (e.g., Mo7e cells for KIT and MV4;11 cells for FLT3-ITD).[\[1\]](#)[\[5\]](#) The assays measured the inhibition of both ligand-dependent and autonomous RTK phosphorylation.[\[1\]](#)

In Vivo Subcutaneous Xenograft Models

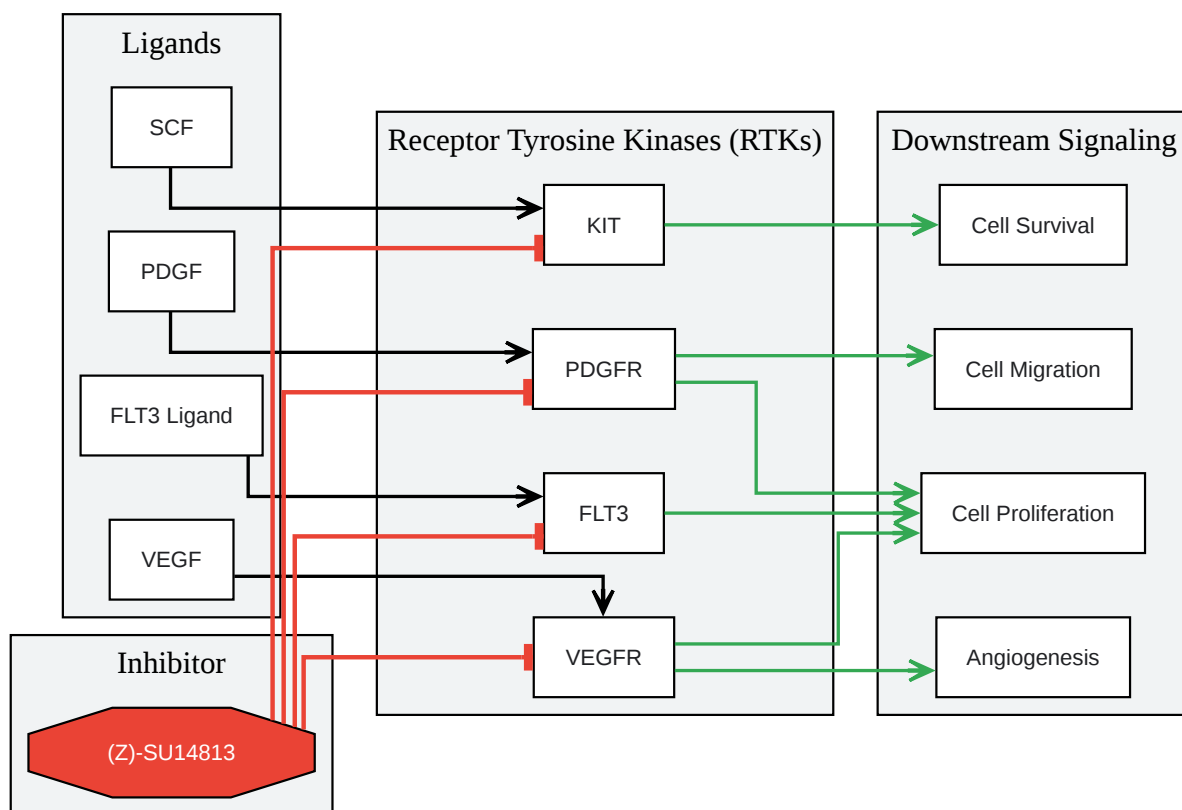
The in vivo antitumor efficacy of **(Z)-SU14813** was evaluated in athymic or nonobese diabetic/severe combined immunodeficient mice bearing subcutaneous tumors.[\[1\]](#) Tumor cells were harvested during their exponential growth phase and implanted subcutaneously. For some models, Basement Matrigel Matrix was co-injected to facilitate initial tumor formation. **(Z)-SU14813** was administered orally twice daily (BID).[\[1\]](#)

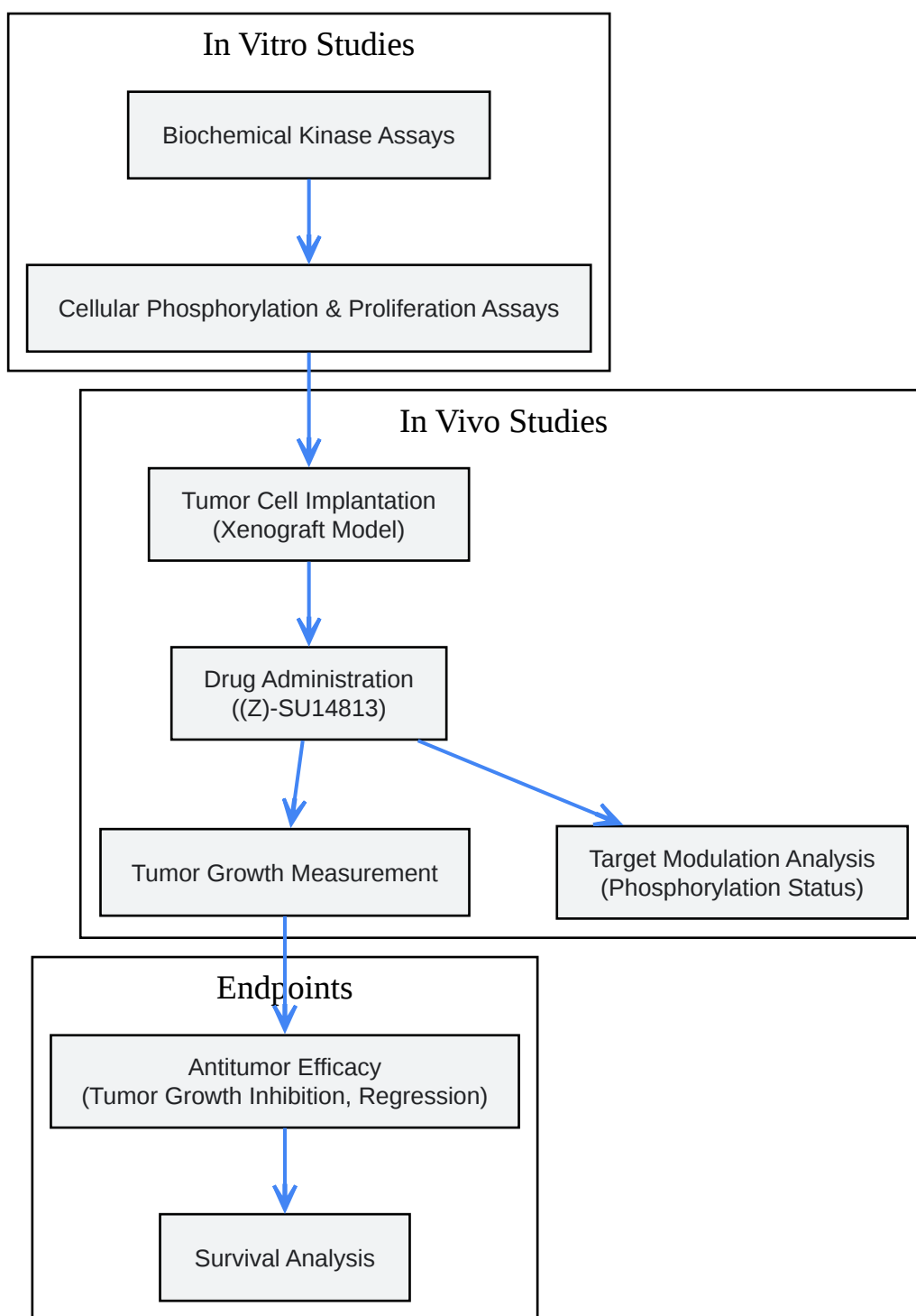
In Vivo Target Modulation Studies

To confirm that the antitumor effects of **(Z)-SU14813** were due to the inhibition of its intended targets, in vivo target modulation studies were conducted. These studies measured the phosphorylation status of target RTKs in xenograft tumors following treatment with **(Z)-SU14813**. The results showed a dose- and time-dependent inhibition of VEGFR-2, PDGFR- β , and FLT3 phosphorylation in the tumors.[\[1\]](#)[\[2\]](#) The plasma concentration of **(Z)-SU14813** required for in vivo target inhibition was estimated to be between 100 to 200 ng/mL.[\[1\]](#)[\[2\]](#)

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways targeted by **(Z)-SU14813** and the general workflow of the preclinical in vivo studies.





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